molecular formula C19H17FN2S B7878744 4-(4-fluorophenyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine

4-(4-fluorophenyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine

Cat. No.: B7878744
M. Wt: 324.4 g/mol
InChI Key: NJYDBLCWUATMJU-UHFFFAOYSA-N
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Description

    Step 3: Electrophilic aromatic substitution to introduce the fluorophenyl group onto the diazepine core. This step typically requires a fluorinated benzene derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of such complex heterocycles often involves optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to facilitate each step.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography and crystallization methods to isolate the desired product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine typically involves multi-step processes

  • Formation of the Thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine Core

      Step 1: Cyclization reactions involving thiophene derivatives and pyrrole intermediates.

      Step 2: Diazepine ring formation through condensation reactions, often using amines and carbonyl compounds under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a more saturated form.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution, especially under strong nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Saturated diazepine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-fluorophenyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or modulation of enzyme activity, particularly those involved in metabolic pathways.

    Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl-Substituted Heterocycles: Other heterocycles with fluorophenyl groups, such as fluorophenyl-pyridines or fluorophenyl-quinolines.

Uniqueness

4-(4-fluorophenyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine stands out due to its unique combination of rings and substituents, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-(4-fluorophenyl)-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2S/c20-13-8-6-12(7-9-13)18-16-4-2-10-22(16)19-15(11-21-18)14-3-1-5-17(14)23-19/h2,4,6-10,18,21H,1,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYDBLCWUATMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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